Isoquinoline-8-carboxylic acid

描述

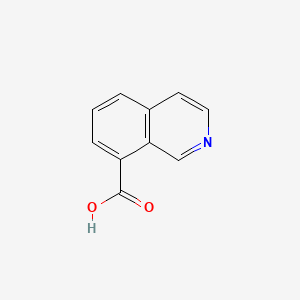

Isoquinoline-8-carboxylic acid (CAS No. 61563-43-7) is an aromatic heterocyclic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . It features a carboxylic acid group at the 8-position of the isoquinoline backbone, a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Key physical properties include a density of 1.339 g/cm³, a boiling point of 405.6°C, and a vapor pressure of 2.64 × 10⁻⁷ mmHg at 25°C . Its InChI key (VMNZQPRIUSJCOH-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C(C(=NC=C2)C(=O)O)C=C1) highlight its planar structure and hydrogen-bonding capacity .

This compound is utilized in pharmaceutical and agrochemical research due to its role as a building block for synthesizing bioactive molecules .

属性

IUPAC Name |

isoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNZQPRIUSJCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612929 | |

| Record name | Isoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-43-7 | |

| Record name | Isoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Isoquinoline-8-carboxylic acid can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials. The reaction proceeds under acidic conditions to form isoquinoline, which can then be further functionalized to introduce the carboxyl group at the 8th position .

Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form isoquinoline. Subsequent oxidation and carboxylation steps can introduce the carboxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to improve yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization and functionalization reactions. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

化学反应分析

Types of Reactions

Isoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxyl group to other functional groups such as alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with higher oxidation states, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives .

科学研究应用

Pharmaceutical Development

Isoquinoline-8-carboxylic acid is primarily recognized for its role as a precursor in synthesizing various pharmaceuticals. Its derivatives have been shown to possess significant biological activities, including:

- Analgesic and Anti-inflammatory Effects : Isoquinoline derivatives have been developed that demonstrate potent analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

- Anticancer Activity : Research indicates that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have highlighted its potential in developing anti-melanoma and anti-squamous cell carcinoma drugs .

- Antimicrobial Properties : Isoquinoline compounds have shown effectiveness against bacterial and fungal infections, suggesting their potential application in treating infectious diseases .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and metabolic pathways. Its ability to act as an enzyme inhibitor aids researchers in understanding complex biological processes and developing targeted therapies.

Case Study: Enzyme Inhibition

A study explored the enzyme inhibitory effects of isoquinoline derivatives, revealing their potential to modulate metabolic pathways associated with various diseases . This highlights the compound's relevance in drug discovery and development.

Organic Synthesis

This compound serves as a critical intermediate in organic synthesis. It facilitates the production of complex organic molecules, which are essential for creating new materials and chemicals.

Applications in Material Science

Recent research has indicated that this compound can be incorporated into the design of functional polymers, potentially leading to innovative materials with unique properties suitable for various technological applications.

Analytical Chemistry

This compound is also employed as a standard in chromatographic techniques. Its use aids in the accurate analysis of other compounds, contributing to advancements in analytical methods.

Agrochemical Formulations

The compound plays a role in developing agrochemicals such as herbicides and pesticides. Its derivatives have been explored for their efficacy in improving agricultural productivity and pest management strategies .

Comprehensive Data Table

| Application Area | Specific Uses | Biological Activity |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics, anti-inflammatories | Pain relief, inflammation reduction |

| Biochemical Research | Enzyme inhibition studies | Understanding metabolic pathways |

| Organic Synthesis | Intermediate for complex organic molecules | Novel material development |

| Analytical Chemistry | Standard in chromatographic techniques | Accurate compound analysis |

| Agrochemical Formulations | Development of herbicides and pesticides | Enhanced agricultural productivity |

作用机制

The mechanism of action of isoquinoline-8-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. These interactions can lead to the disruption of cellular functions and ultimately result in therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Isoquinoline Derivatives

Isoquinoline-4-carboxylic Acid (CAS 7159-36-6)

- Molecular Formula: C₁₀H₇NO₂ (same as Isoquinoline-8-carboxylic acid).

- Key Differences : The carboxylic acid group at the 4-position alters electronic distribution, reducing hydrogen-bonding accessibility compared to the 8-position. This positional isomerism may influence solubility and receptor interactions .

8-Chloroisoquinoline-3-carboxylic Acid (CID 92133529)

- Molecular Formula: C₁₀H₆ClNO₂.

4-Aminothis compound (CAS 1822679-54-8)

- Molecular Formula : C₁₀H₈N₂O₂.

- Key Differences: The amino group at the 4-position introduces additional hydrogen-bonding sites, improving solubility in polar solvents. This modification is advantageous in drug design for targeting enzymes or receptors .

Quinoline-Based Analogs

Quinoline-8-carboxylic Acid (CAS 86-59-9)

- Molecular Formula: C₁₀H₇NO₂ (same as this compound).

- Key Differences: The nitrogen atom in quinoline is at the 1-position instead of the 2-position in isoquinoline. This structural variation affects dipole moments and bioavailability. Quinoline-8-carboxylic acid has a lower topological polar surface area (TPSA = 50.7 Ų) compared to this compound (76.2 Ų), suggesting reduced polarity .

6-Chloroquinoline-8-carboxylic Acid (CAS 1521939-38-7)

Functionalized Derivatives

Methyl 6-Fluoroisoquinoline-8-carboxylate

- Molecular Formula: C₁₁H₈FNO₂.

- Key Differences : The methyl ester group replaces the carboxylic acid, reducing acidity (pKa ~4.5 vs. ~2.5 for the acid form) and improving lipophilicity for better blood-brain barrier penetration .

Oxolinic Acid (INN)

- Molecular Formula: C₁₂H₁₁NO₅.

- Key Differences: The ethyl and dioxolane groups confer antibacterial properties by inhibiting DNA gyrase. Its complex structure results in a higher molecular weight (249.22 g/mol) and distinct pharmacokinetics compared to simpler isoquinoline derivatives .

Data Table: Comparative Analysis of Key Compounds

生物活性

Isoquinoline-8-carboxylic acid (IQA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of IQA, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

This compound is a derivative of isoquinoline, characterized by its carboxylic acid functional group at the 8-position. The molecular formula is , with a molecular weight of approximately 173.17 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

1. Anticancer Activity

Numerous studies have highlighted the potential of IQA and its derivatives in cancer treatment:

- Mechanism of Action : IQA has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of topoisomerase activity. For instance, in vitro studies demonstrated that IQA exhibited significant cytotoxicity against gastric cancer cell lines (MGC-803 and HGC-27) with IC50 values of 5.1 μM and 7.6 μM, respectively .

- Case Study : A study on isoquinoline alkaloids found that compounds similar to IQA exhibited higher potency than standard chemotherapeutic agents against melanoma and squamous cell carcinoma . This suggests that IQA may serve as a lead compound for developing novel anticancer therapies.

2. Antimicrobial Activity

IQA has demonstrated antimicrobial properties against various pathogens:

- Inhibitory Effects : Research indicates that IQA can inhibit the growth of both Gram-positive and Gram-negative bacteria. It functions as a selective inhibitor of fructose 1,6-bisphosphate aldolase in bacteria such as Mycobacterium tuberculosis and Escherichia coli, showcasing its potential as an antibacterial agent .

- Antiviral Properties : Recent findings suggest that derivatives of isoquinoline exhibit antiviral activity against dengue virus serotypes, with certain compounds showing significant inhibitory effects at low concentrations . This positions IQA as a promising candidate for further antiviral research.

3. Neuroprotective Effects

The neuroprotective potential of IQA is also noteworthy:

- Mechanism : IQA's ability to chelate metal ions may play a role in neuroprotection by preventing oxidative stress-related damage in neuronal cells. Studies have indicated that compounds with similar structures can mitigate neurodegenerative processes .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MGC-803 (gastric cancer) | 5.1 | Induces apoptosis, inhibits topoisomerase I |

| HGC-27 (gastric cancer) | 7.6 | Cell cycle arrest | |

| Antimicrobial | Mycobacterium tuberculosis | N/A | Inhibits fructose 1,6-bisphosphate aldolase |

| Escherichia coli | N/A | Selective enzyme inhibition | |

| Antiviral | Dengue virus | <3.03 | Inhibits early stages of viral lifecycle |

| Neuroprotective | Neuronal cells | N/A | Chelation of metal ions, reduction of oxidative stress |

常见问题

Basic: What are the standard protocols for synthesizing Isoquinoline-8-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of precursor amines or carboxylation reactions. Key parameters include temperature (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for cross-coupling). Optimization requires systematic variation of these factors while monitoring yield via HPLC or NMR . Purity assessment should employ techniques like mass spectrometry and elemental analysis .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Use spectroscopic methods:

- NMR (¹H/¹³C) to confirm proton environments and substituent positions.

- IR spectroscopy to identify carboxyl (-COOH) and aromatic C-H stretches.

- X-ray crystallography for definitive stereochemical assignment. Computational tools like DFT can predict electron density distribution and reactive sites .

Basic: What are the common biological targets of this compound, and how are binding affinities measured?

Targets include enzymes like fructose-bisphosphate aldolase or heat shock proteins (e.g., HSP90α). Binding assays:

- Surface plasmon resonance (SPR) for real-time kinetics.

- Isothermal titration calorimetry (ITC) to quantify enthalpy changes.

- Fluorescence polarization for competitive binding studies. Dose-response curves (IC₅₀) validate specificity .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced activity?

Employ molecular docking (AutoDock, Schrödinger) to predict ligand-protein interactions. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at position 8) with bioactivity. Validate predictions via synthesis and in vitro testing .

Advanced: What strategies resolve contradictory data on the compound’s mechanism of action across studies?

- Meta-analysis of primary literature to identify confounding variables (e.g., assay pH, solvent polarity).

- Reproducibility testing under standardized conditions.

- Pathway enrichment analysis (e.g., KEGG) to contextualize disparate findings .

Advanced: How can researchers ensure reproducibility in this compound studies, particularly in synthetic protocols?

- Document exact molar ratios , purification steps (e.g., column chromatography gradients), and equipment calibration.

- Share raw data (NMR spectra, chromatograms) in supplementary materials.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Advanced: What interdisciplinary approaches integrate this compound into materials science or catalysis research?

- Coordination chemistry : Explore metal-organic frameworks (MOFs) using the compound as a ligand.

- Photocatalysis : Test its electron-transfer properties in redox reactions.

- Analytical chemistry : Develop fluorescent probes via carboxylate functionalization .

Advanced: How do solvent polarity and pH affect the stability and reactivity of this compound?

- Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- pH-rate profiling : Measure hydrolysis kinetics across pH 2–12.

- Solvent effects : Compare reaction rates in DMSO vs. water using Eyring plots to analyze activation parameters .

Advanced: What green chemistry principles can be applied to synthesize this compound sustainably?

- Substitute toxic solvents with ionic liquids or cyclopentyl methyl ether (CPME).

- Employ biocatalysts (e.g., lipases) for enantioselective synthesis.

- Use microwave-assisted reactions to reduce energy consumption .

Advanced: How should researchers address literature gaps in the compound’s pharmacokinetic or toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。